molecular formula C11H7NO4 B14690557 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- CAS No. 32446-26-7

2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso-

Cat. No.: B14690557
CAS No.: 32446-26-7
M. Wt: 217.18 g/mol
InChI Key: RHDMMIYGCMOYNF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- is an organic compound with the molecular formula C11H7NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxy and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- typically involves the nitration of 2-Naphthalenecarboxylic acid, 3-hydroxy-. The process begins with the introduction of a nitroso group to the naphthalene ring. This can be achieved through the reaction of 2-Naphthalenecarboxylic acid, 3-hydroxy- with nitrous acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are commonly employed.

Major Products

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 3-oxo-4-nitroso-.

    Reduction: Formation of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-amino-.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    2-Naphthalenecarboxylic acid, 3-hydroxy-4-amino-: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.

    2-Naphthalenecarboxylic acid, 3-hydroxy-4-sulfo-: Features a sulfonic acid group, which enhances its solubility in water and alters its reactivity.

Uniqueness

2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

32446-26-7

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

3-hydroxy-4-nitrosonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12-16/h1-5,13H,(H,14,15)

InChI Key

RHDMMIYGCMOYNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=O)O)C(=O)O

Origin of Product

United States

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